2-Methoxyphenol-3,4,5,6-d4,OD
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenol-3,4,5,6-d4,OD typically involves the deuteration of 2-methoxyphenol. This process can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated reagents such as deuterated methanol (CD3OD) in the presence of a base to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the catalytic or chemical exchange processes. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound. The process typically includes:
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentration to maximize deuterium incorporation.
Purification: Using techniques such as distillation or chromatography to isolate the pure deuterated product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenol-3,4,5,6-d4,OD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated quinones.
Reduction: Reduction reactions can convert it back to its corresponding deuterated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Deuterated quinones.
Reduction: Deuterated alcohols.
Substitution: Various deuterated aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-Methoxyphenol-3,4,5,6-d4,OD is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyphenol-3,4,5,6-d4,OD involves its interaction with molecular targets through its deuterated isotopes. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s behavior and interactions in different environments. This isotopic labeling helps in understanding the molecular pathways and targets involved in its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: The non-deuterated form of the compound.
2-Methoxyphenol-3,4,5,6-d4: Another deuterated variant without the OD group.
Guaiacol: A naturally occurring compound with similar structure but without deuterium labeling.
Uniqueness
2-Methoxyphenol-3,4,5,6-d4,OD is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in research applications where isotopic labeling is essential .
Biological Activity
2-Methoxyphenol-3,4,5,6-d4,OD (commonly referred to as Guaiacol-d4) is a deuterium-labeled derivative of guaiacol. This compound has gained attention for its biological activities, particularly in anti-inflammatory and antioxidant contexts. Below is a detailed analysis of its biological activity based on available research.
Anti-inflammatory Properties
- Mechanism : Guaiacol-d4 inhibits lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression. COX-2 is an enzyme associated with inflammation and pain responses. Additionally, it suppresses NF-κB activation, a key regulator of inflammatory pathways .
- Applications : These properties suggest potential therapeutic uses in inflammatory diseases such as arthritis or inflammatory bowel disorders.
Antioxidant Activity
- Radical Scavenging : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This activity is attributed to its phenolic structure, which facilitates electron donation to neutralize reactive oxygen species (ROS) .
- Potential Benefits : Antioxidants like Guaiacol-d4 may protect against oxidative damage implicated in aging, cardiovascular diseases, and neurodegenerative disorders.
Deuterium Labeling
Deuteration enhances the pharmacokinetic profile of Guaiacol-d4:
- Metabolic Stability : Deuterium substitution reduces the rate of metabolic oxidation at specific sites in the molecule, prolonging its half-life.
- Drug Development : This property makes it valuable as a tracer in pharmacokinetic studies and as a candidate for drug development due to improved bioavailability .
In Vitro Studies
- COX-2 Inhibition Assay : Experiments demonstrated that Guaiacol-d4 effectively reduced COX-2 expression in LPS-stimulated cell models. The inhibition was dose-dependent, with IC50 values comparable to other anti-inflammatory agents .
- NF-κB Pathway Analysis : Using transcriptomic approaches, Guaiacol-d4 was shown to downregulate genes involved in the NF-κB pathway, further confirming its anti-inflammatory potential .
Antioxidant Assays
The compound's antioxidant capacity was evaluated using:
- DPPH Radical Scavenging Assay : Showed strong radical neutralization activity.
- ABTS Assay : Demonstrated high efficacy in scavenging ABTS radicals.
- Ferric Reducing Antioxidant Power (FRAP) : Indicated significant reducing power relative to standard antioxidants like Trolox .
4. Comparative Analysis with Similar Compounds
Therapeutic Uses
- Inflammatory Disorders : Its ability to inhibit COX-2 and NF-κB makes it a candidate for treating chronic inflammatory conditions.
- Oxidative Stress Management : May be used in formulations aimed at mitigating oxidative damage in diseases like Alzheimer's or Parkinson's.
Research Tool
Guaiacol-d4 serves as a stable isotope-labeled compound for studying metabolic pathways and drug interactions.
6. Data Summary Table
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
129.17 g/mol |
IUPAC Name |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-methoxybenzene |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD |
InChI Key |
LHGVFZTZFXWLCP-MDXQMYCFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])OC)[2H])[2H] |
Canonical SMILES |
COC1=CC=CC=C1O |
Origin of Product |
United States |
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